molecular formula C15H11BrN4O2S B270047 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

Cat. No. B270047
M. Wt: 391.2 g/mol
InChI Key: GHEBUDMTCRCJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amino group.

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the bacterial cell, leading to cell death. The compound may also work by disrupting the cell membrane of the bacteria, causing it to become more permeable and leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide in lab experiments is its broad-spectrum antibacterial activity. The compound has been shown to be effective against several strains of bacteria, making it a useful tool in the study of bacterial infections. However, one limitation of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to certain cells, and caution should be taken when working with the compound in the lab.

Future Directions

There are several future directions for research on 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how the compound works and how it can be optimized for therapeutic use. Additionally, future research could focus on developing new derivatives of the compound, in order to improve its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide involves the reaction between 2-amino-5-(3-bromophenyl)-1,3,4-oxadiazole and 2-chloro-N-(pyridin-2-yl)acetamide in the presence of a base. The reaction occurs through the formation of a sulfonamide linkage between the two compounds, resulting in the formation of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide.

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide has been extensively studied in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. The compound has been tested for its antibacterial activity against gram-positive and gram-negative bacteria, and it has been found to be effective against several strains of bacteria.

properties

Product Name

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide

Molecular Formula

C15H11BrN4O2S

Molecular Weight

391.2 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H11BrN4O2S/c16-11-5-3-4-10(8-11)14-19-20-15(22-14)23-9-13(21)18-12-6-1-2-7-17-12/h1-8H,9H2,(H,17,18,21)

InChI Key

GHEBUDMTCRCJBH-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br

Origin of Product

United States

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